molecular formula C14H20N2O2 B13909293 methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate

methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate

Cat. No.: B13909293
M. Wt: 248.32 g/mol
InChI Key: PPYCOHQKAGCQAR-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with an anilino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable leaving group on the piperidine ring.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group or the piperidine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interaction with proteins and nucleic acids.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl (3R,4S)-4-anilino-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3/t11-,14+/m1/s1

InChI Key

PPYCOHQKAGCQAR-RISCZKNCSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@]1(C(=O)OC)NC2=CC=CC=C2

Canonical SMILES

CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.